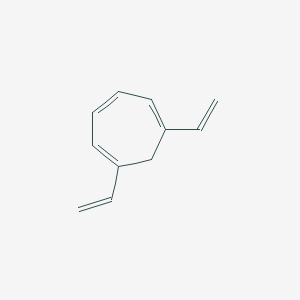
1,6-Diethenylcyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Divinylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and two vinyl groups attached at the 1 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Divinylcyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane in the presence of rhodium trifluoroacetate as a catalyst can yield cyclohepta-1,3,5-trienes . Another method involves the synthesis of 1,6-diethynylcyclohepta-1,3,5-triene from 1,6-diacetylcyclohepta-1,3,5-triene, followed by oxidative coupling .
Industrial Production Methods
Industrial production of 1,6-divinylcyclohepta-1,3,5-triene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Divinylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical reduction method.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cycloheptatrienes.
Wissenschaftliche Forschungsanwendungen
1,6-Divinylcyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,6-divinylcyclohepta-1,3,5-triene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and vinyl groups. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohepta-1,3,5-triene: A parent compound with a similar ring structure but without the vinyl groups.
1,6-Diethynylcyclohepta-1,3,5-triene: A derivative with ethynyl groups instead of vinyl groups.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Uniqueness
1,6-Divinylcyclohepta-1,3,5-triene is unique due to the presence of vinyl groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
50785-96-1 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1,6-bis(ethenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H12/c1-3-10-7-5-6-8-11(4-2)9-10/h3-8H,1-2,9H2 |
InChI-Schlüssel |
YARKMUDMSPHDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C(C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



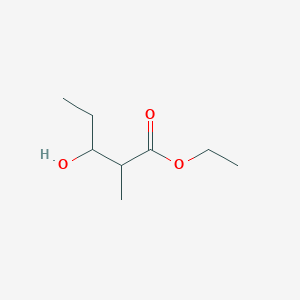
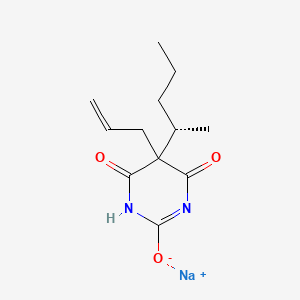
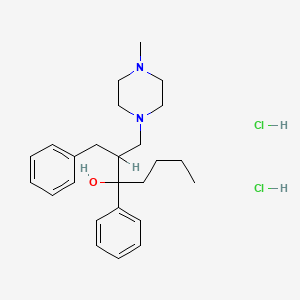

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
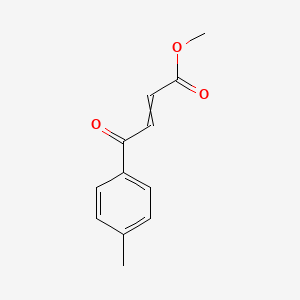

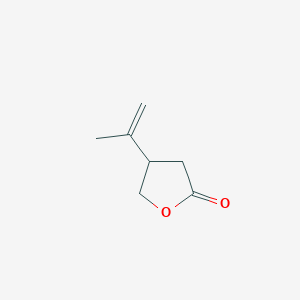
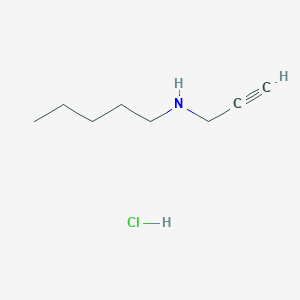
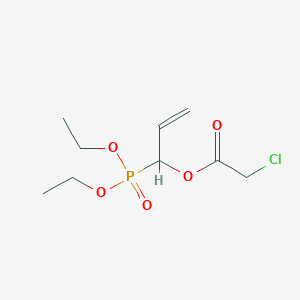

![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
